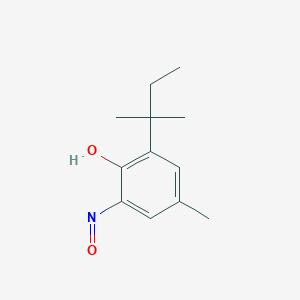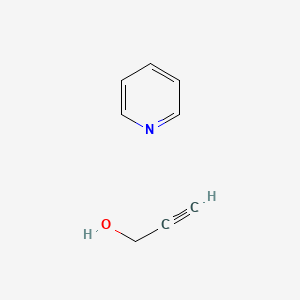
1,1'-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) is an organic compound characterized by the presence of two nitrobenzene groups attached to a 2,3-dichlorobutane backbone. This compound is notable for its unique structural features, which include two chiral centers and the potential for meso forms. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) typically involves the reaction of 2,3-dichlorobutane with 4-nitrobenzene derivatives under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 2,3-dichlorobutane is reacted with 4-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1,1’-(2,3-Diaminobutane-2,3-diyl)bis(4-nitrobenzene).
Substitution: Formation of 1,1’-(2,3-Diiodobutane-2,3-diyl)bis(4-nitrobenzene).
Wissenschaftliche Forschungsanwendungen
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of nitrobenzene derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chlorine atoms can also participate in substitution reactions, potentially modifying the activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(2,3-Dibromobutane-2,3-diyl)bis(4-nitrobenzene)
- 1,1’-(2,3-Diiodobutane-2,3-diyl)bis(4-nitrobenzene)
- 1,1’-(2,3-Difluorobutane-2,3-diyl)bis(4-nitrobenzene)
Uniqueness
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) is unique due to the presence of chlorine atoms, which can undergo specific substitution reactions not possible with other halogens. Additionally, the compound’s chiral centers and potential for meso forms add to its distinctiveness in stereochemical studies.
Eigenschaften
CAS-Nummer |
61185-61-3 |
|---|---|
Molekularformel |
C16H14Cl2N2O4 |
Molekulargewicht |
369.2 g/mol |
IUPAC-Name |
1-[2,3-dichloro-3-(4-nitrophenyl)butan-2-yl]-4-nitrobenzene |
InChI |
InChI=1S/C16H14Cl2N2O4/c1-15(17,11-3-7-13(8-4-11)19(21)22)16(2,18)12-5-9-14(10-6-12)20(23)24/h3-10H,1-2H3 |
InChI-Schlüssel |
STBGOXNUOGEMJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(C)(C2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)

![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)








